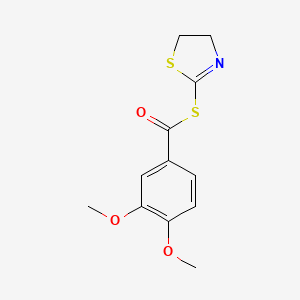

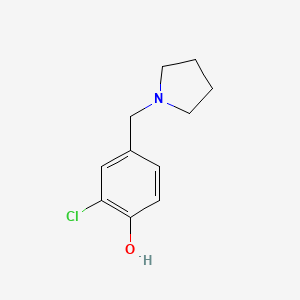

(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” is an organic compound that belongs to the class of oximes . Oximes are organic compounds that belong to the imines, with the general formula RR’C=N−OH, where R is an organic side-chain and R’ may be hydrogen, forming an aldoxime, or another organic group, forming a ketoxime .

Molecular Structure Analysis

If the two side-chains on the central carbon are different from each other, the oxime can often have two different geometric stereoisomeric forms according to the E/Z configuration . An older terminology of syn and anti was used to identify especially aldoximes according to whether the R group was closer or further from the hydroxyl .Chemical Reactions Analysis

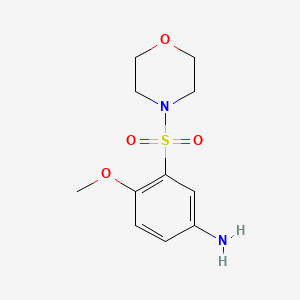

Oximes have gained wide popularity due to their potency to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . The hydrolysis of oximes proceeds easily by heating in the presence of various inorganic acids, and the oximes decompose into the corresponding ketones or aldehydes, and hydroxylamines .Physical And Chemical Properties Analysis

In general, oximes exist as colorless crystals or as thick liquids and are poorly soluble in water . Oximes have three characteristic bands in the infrared spectrum, whose wavelengths corresponding to the stretching vibrations of its three types of bonds: 3600 cm −1 (O−H), 1665 cm −1 (C=N) and 945 cm −1 (N−O) .Scientific Research Applications

Photoinitiator Development

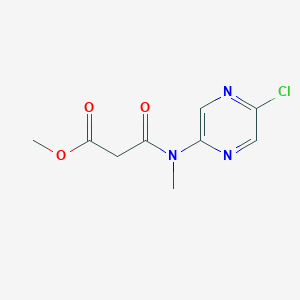

A study focused on the synthesis of a novel carbazole photoinitiator, which involves (Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime in its synthesis process. This compound, identified as ethyl 1-(6-o-chloro-benzoyl-9-ethyl-9H-carbazol-3yl)-ethane-1-one oxime O-ethyrate, was synthesized through a series of chemical reactions including N-alkylation, Friedel-Crafts acylation, oximation, and esterification. This research highlights the potential application of such carbazole derivatives in the development of photoinitiators with specific focus on optimizing reaction conditions to achieve high yield (89.1%) (Xie Chuan, 2008).

Fluorescent Sensor Development

Another significant application involves the development of a carbazole-based fluorescent sensor for Zn2+ recognition. A novel sensor was developed to selectively and ratiometrically respond to Zn2+ ions through excimer formation. This process demonstrates the utility of carbazole derivatives in the development of chemosensing materials, particularly for metal ion detection in aqueous solutions. The study also elaborated on the potential of using the resultant Zn2+ complexes for colorimetric recognition of oxalate, showcasing the versatility of carbazole-based compounds in sensor technology (L. Tang, Di Wu, X. Wen, Xin Dai, Keli Zhong, 2014).

Two-Photon Photoinitiator Synthesis

Further research into carbazole derivatives led to the synthesis of 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate, a two-photon carbazole photoinitiator. This compound was synthesized with a moderate yield, emphasizing the application of carbazole derivatives in advanced photoinitiator systems that could potentially be used in two-photon polymerization, a technique beneficial for 3D printing and microfabrication technologies. The study underlines the importance of optimizing synthesis routes to improve yield and efficacy of such photoinitiators (Liang Zhao, C. Qian, Ling Gong, Xinzhi Chen, 2011).

Future Directions

Recent strategies in the development of oximes which are capable of crossing the blood-brain barrier to treat organophosphorus poisoning have been summarized . Several new developments using oximes are reviewed along with their advantages and disadvantages . This review could be beneficial for future directions in the development of oxime and other drug delivery systems into the CNS .

properties

IUPAC Name |

(NZ)-N-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-7-4-5-10-9(6-7)8-2-1-3-11(15-16)12(8)14-10/h4-6,14,16H,1-3H2/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQBXMSMBXJAMG-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NO)C1)NC3=C2C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(/C(=N\O)/C1)NC3=C2C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B2768114.png)

![2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2768115.png)

![1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene](/img/structure/B2768116.png)

![(3aS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2768120.png)

![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768124.png)